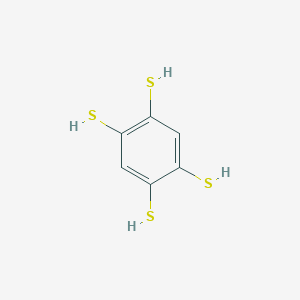

1,2,4,5-Benzenetetrathiol

説明

Structure

3D Structure

特性

IUPAC Name |

benzene-1,2,4,5-tetrathiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S4/c7-3-1-4(8)6(10)2-5(3)9/h1-2,7-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPDTCNNKWOGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S)S)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507945 | |

| Record name | Benzene-1,2,4,5-tetrathiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20133-21-5 | |

| Record name | 1,2,4,5-Benzenetetrathiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20133-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,4,5-tetrathiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20133-21-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2,4,5-Benzenetetrathiol: A Comprehensive Technical Guide for Advanced Research and Development

Abstract

This technical guide provides an in-depth exploration of the fundamental properties, synthesis, and applications of 1,2,4,5-benzenetetrathiol (BTT), a pivotal building block in contemporary materials science and coordination chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the molecule's core characteristics, established synthetic methodologies with an emphasis on the rationale behind procedural choices, and a survey of its utility in the creation of advanced materials such as metal-organic frameworks (MOFs) and conductive polymers. The content is structured to deliver not only factual data but also practical insights to empower researchers in their experimental endeavors.

Introduction: The Significance of a Multi-thiolated Aromatic Core

This compound, a unique organosulfur compound, is distinguished by a benzene ring functionalized with four thiol (-SH) groups at the 1, 2, 4, and 5 positions.[1] This specific arrangement of multiple, highly reactive thiol moieties on a rigid aromatic scaffold imparts a remarkable set of properties that are highly sought after in the design of functional materials. The thiol groups serve as potent ligands for a wide array of metal ions, facilitating the construction of intricate coordination polymers and metal-organic frameworks with tailored electronic and structural characteristics.[2] Furthermore, the inherent redox activity of the tetrathiolate ligand itself adds another layer of functionality, enabling its direct participation in electron transfer processes within resulting complexes.[2] This guide will systematically dissect the fundamental attributes of BTT, providing a robust knowledge base for its strategic application in research and development.

Core Physicochemical Properties

A thorough understanding of the intrinsic properties of this compound is paramount for its effective handling, storage, and application in synthetic protocols. The key physicochemical data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 20133-21-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₆S₄ | [2][3][4][6] |

| Molecular Weight | 206.37 g/mol | [2][3][4] |

| IUPAC Name | benzene-1,2,4,5-tetrathiol | [2] |

| Canonical SMILES | C1=C(C(=CC(=C1S)S)S)S | [3] |

| InChI Key | KVPDTCNNKWOGMZ-UHFFFAOYSA-N | [1][2] |

| Hydrogen Bond Donor Count | 4 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Exact Mass | 205.93523489 | [3] |

| Complexity | 90.3 | [3] |

| XLogP3 | 2.5 | [3] |

Synthesis of this compound: Methodologies and Mechanistic Considerations

The synthesis of high-purity this compound is a critical step for its successful application. Due to its air sensitivity, direct synthesis and isolation can be challenging.[2] Consequently, many synthetic strategies involve the preparation of a more stable precursor, which is then converted to the final tetrathiol immediately before use. The two predominant approaches are nucleophilic aromatic substitution and the reductive cleavage of tetra(thioether) precursors.

Nucleophilic Aromatic Substitution (SNAr) on Polyhalogenated Benzenes

This strategy leverages the activation of the benzene ring by electron-withdrawing halogen substituents to facilitate nucleophilic attack by a thiolating agent.

Experimental Protocol: Synthesis of 1,2,4,5-Tetrakis(methylthio)benzene from 1,2,4,5-Tetrafluorobenzene

-

Rationale: 1,2,4,5-tetrafluorobenzene is an excellent substrate for SNAr reactions because the high electronegativity of the fluorine atoms strongly activates the aromatic ring towards nucleophilic attack.[2] The displacement of all four fluorine atoms by a methylthiolate nucleophile yields a stable, isolable tetra(methylthio)benzene precursor.

-

Step-by-Step Methodology:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1,2,4,5-tetrafluorobenzene in a suitable aprotic polar solvent such as N,N'-dimethylimidazolidinone (DMI) or hexamethylphosphoramide (HMPA).[2]

-

Add an alkali metal methylmercaptide (e.g., sodium methylmercaptide) to the solution portion-wise at room temperature under an inert atmosphere. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to a temperature appropriate for the chosen solvent and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 1,2,4,5-tetrakis(methylthio)benzene.

-

Purify the product by column chromatography or recrystallization.

-

Caption: Reductive cleavage of a thioether precursor.

Applications in Materials Science and Coordination Chemistry

The unique structural and electronic features of this compound make it a highly valuable component in the synthesis of advanced materials.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The four thiol groups of BTT act as excellent coordination sites for metal ions, enabling the formation of two- and three-dimensional MOFs. [2][4]These materials exhibit high surface areas, tunable porosity, and interesting electronic properties, making them promising for applications in gas storage, catalysis, and sensing. The choice of metal ion and synthesis conditions allows for precise control over the resulting framework's topology and functionality.

Conductive Polymers

This compound serves as a monomer for the synthesis of conductive polymers. [2]The sulfur atoms can be chemically or electrochemically oxidized to form disulfide bonds, creating cross-linked, conjugated polymer networks. These materials are being investigated for their potential use in organic electronics, such as in transistors and sensors.

Dinuclear and Oligomeric Metal Complexes

The geometry of this compound is ideal for bridging multiple metal centers, leading to the formation of dinuclear or oligomeric metal complexes. [7][8]These complexes are of significant interest for studying metal-metal interactions and for their potential applications in catalysis and as molecular models for more complex systems. The tetrathioarene bridge in these complexes is often redox-active, contributing to their rich electrochemical behavior. [7][8]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [9][10][11]* Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [9][10]* Handling: Avoid contact with skin and eyes. [9][10]In case of contact, rinse the affected area thoroughly with water. [9][10]* Storage: Due to its sensitivity to air oxidation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. [2]Storage in a cool, dry place is recommended. For long-term storage, it is often kept in its more stable thioether precursor form. [2]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. [9]

Conclusion

This compound is a versatile and powerful building block in the toolkit of the modern chemist and materials scientist. Its unique combination of a rigid aromatic core and multiple reactive thiol groups provides a platform for the rational design and synthesis of a wide range of functional materials. A comprehensive understanding of its fundamental properties and synthetic methodologies, as detailed in this guide, is essential for unlocking its full potential in applications ranging from catalysis and electronics to the development of novel therapeutic agents. As research in these fields continues to advance, the importance of this compound is poised to grow, solidifying its status as a cornerstone of molecular engineering.

References

-

Benzene-1,2,4,5-tetrathiol - LookChem. (n.d.). Retrieved from [Link]

- Arumugam, K., Shaw, M. C., Chandrasekaran, P., Villagrán, D., Gray, T. G., Mague, J. T., & Donahue, J. P. (2009). Synthesis, structures, and properties of 1,2,4,5-benzenetetrathiolate linked group 10 metal complexes. Inorganic Chemistry, 48(22), 10591–10607.

- Park, C., Wellala, U. D., Pandey, G. P., & Lin, W. (2020). Determination of the structure of benzene-1,2,4,5-tetrol.

- Arumugam, K., Shaw, M. C., Chandrasekaran, P., Villagrán, D., Gray, T. G., Mague, J. T., & Donahue, J. P. (2009). Synthesis, structures, and properties of 1,2,4,5-benzenetetrathiolate linked group 10 metal complexes. Inorganic Chemistry, 48(22), 10591–10607.

- Al-Abdullah, E. S., Al-Dies, A. M., El-Sayed, W. A., & El-Gamal, K. M. (2022). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. Molecules, 27(16), 5122.

-

Synthesis of POLYMERIZATION OF 1,2,4,5-TETRAAMINO BENZENE - PrepChem.com. (n.d.). Retrieved from [Link]

-

Turner, A. J., & Vaid, T. P. (2012). Synthesis of Benzene-1,2,4,5-tetraselenol (H 4 BTS) and 1D Coordination Polymer Co-BTS and Molecular Structure of (BBr) 2 BTS. ResearchGate. Retrieved from [Link]

-

1,2,4,5-Benzenetetrol | C6H6O4 | CID 69464 - PubChem. (n.d.). Retrieved from [Link]

-

1,2,4,5-Benzene-tetracarboxylic acid - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Chemical Properties of Benzene, 1,2,4,5-tetramethyl- (CAS 95-93-2) - Cheméo. (n.d.). Retrieved from [Link]

Sources

- 1. CAS 20133-21-5: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzene-1,2,4,5-tetrathiol|lookchem [lookchem.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 20133-21-5 [chemicalbook.com]

- 6. This compound - CD Bioparticles [cd-bioparticles.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, structures, and properties of 1,2,4,5-benzenetetrathiolate linked group 10 metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

theoretical studies of 1,2,4,5-Benzenetetrathiol electronic structure

An In-depth Technical Guide to the Theoretical Studies of 1,2,4,5-Benzenetetrathiol's Electronic Structure

Introduction: The Structural Cornerstone of Advanced Materials

This compound (BTT) is a unique organosulfur compound featuring a rigid benzene core functionalized with four thiol (-SH) groups.[1] This specific arrangement makes it a highly versatile building block in materials science. Its primary value lies in its role as a precursor for synthesizing conductive polymers, metal-organic frameworks (MOFs), and porous organic polymers.[2] The four thiol groups act as potent ligands for a variety of metal ions, enabling the construction of coordination polymers with highly tailored electronic properties and exceptional structural stability.[2] A thorough understanding of the electronic structure of the BTT molecule is therefore not merely an academic exercise; it is the fundamental prerequisite for the rational design and optimization of these next-generation materials, particularly in the field of molecular electronics.

This guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic structure of this compound, details a practical computational workflow for researchers, and discusses the key electronic properties that make this molecule a subject of intense scientific interest.

Theoretical Foundation: Modeling the Quantum Landscape

To accurately predict and understand the behavior of this compound, we must turn to the principles of quantum chemistry. The primary theoretical tool for a molecule of this complexity is Density Functional Theory (DFT) . DFT strikes an optimal balance between computational accuracy and resource efficiency, making it the workhorse for studying the electronic properties of such systems.[3] DFT calculations allow us to determine the molecule's ground-state electronic structure, the spatial distribution of its electrons, and the energies of its molecular orbitals.

Two of the most critical orbitals in this analysis are:

-

Highest Occupied Molecular Orbital (HOMO): This is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons.

-

Lowest Unoccupied Molecular Orbital (LUMO): This is the innermost orbital that is devoid of electrons. Its energy level corresponds to the molecule's ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a crucial parameter. A smaller gap generally implies that the molecule can be more easily excited, which is a key characteristic for applications in semiconductors and conductive materials.

Analysis of the Electronic Structure of this compound

Theoretical studies, primarily using DFT, reveal a nuanced electronic landscape for the BTT molecule. The interaction between the sulfur atoms' lone pair electrons and the π-system of the benzene ring is the dominant feature governing its electronic properties.

-

Molecular Geometry: The molecule possesses a planar benzene ring, with the four thiol groups positioned at the 1, 2, 4, and 5 positions. This specific substitution pattern leads to a high degree of symmetry, which influences the degeneracy and nature of its molecular orbitals.

-

Frontier Molecular Orbitals: Time-dependent DFT (TD-DFT) calculations on related metal complexes have shown that the frontier orbitals—those involved in electronic transitions and chemical reactivity—are ligand-based, with significant contributions from the sulfur p-orbitals.[4] The HOMO is typically a π-type orbital with substantial electron density localized on the sulfur atoms and delocalized across the tetrathioarene core. This indicates that the initial site of oxidation or electron donation is the sulfur-rich part of the molecule.[4][5] The LUMO, conversely, is often a π*-antibonding orbital distributed over the benzene ring.

-

Redox Activity: The tetrathioarene unit is a well-established redox-active moiety.[4] Theoretical calculations support experimental findings, such as cyclic voltammetry, by predicting the potentials at which the molecule can be oxidized or reduced. The delocalization of the radical cation formed upon oxidation over the entire π-system contributes to its relative stability.

Experimental Protocol: A Computational Workflow for Electronic Structure Analysis

This section provides a validated, step-by-step methodology for conducting a DFT analysis of this compound using a generic quantum chemistry software package.

1. Molecular Geometry Optimization:

-

Objective: To find the most stable, lowest-energy three-dimensional structure of the molecule. This is a critical first step to ensure all subsequent calculations are performed on a physically realistic conformation.[3]

-

Procedure:

-

Construct the initial 3D structure of this compound using molecular modeling software.

-

Select a suitable DFT functional and basis set. A common and reliable choice for organic molecules is the B3LYP functional with a 6-311G basis set.[3]

-

Run a geometry optimization calculation. The algorithm will iteratively adjust bond lengths, angles, and dihedrals to minimize the total energy of the system.

-

Confirm that the optimization has converged by checking the output for convergence criteria (e.g., forces on atoms are below a certain threshold).

-

2. Vibrational Frequency Calculation:

-

Objective: To verify that the optimized geometry represents a true energy minimum on the potential energy surface.

-

Procedure:

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.

-

Analyze the results. The absence of any imaginary (negative) frequencies confirms that the structure is a stable minimum.[3] The presence of imaginary frequencies would indicate a transition state, requiring further geometry refinement.

-

3. Single-Point Energy and Property Calculation:

-

Objective: To compute the electronic properties of the stable molecule.

-

Procedure:

-

Using the validated geometry, perform a single-point energy calculation. This calculation does not change the geometry but computes a more accurate energy and related properties.

-

Request the calculation of molecular orbitals, Mulliken charges, and the electrostatic potential.

-

4. Data Analysis and Visualization:

-

Objective: To interpret the computational output and gain insights into the electronic structure.

-

Procedure:

-

Extract the energy values for the HOMO and LUMO to determine the HOMO-LUMO gap.

-

Use visualization software to generate graphical representations of the HOMO and LUMO to understand their spatial distribution.

-

Plot the electrostatic potential on the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Data Presentation

The following table summarizes typical quantitative data that would be obtained from a DFT calculation on this compound. (Note: These are illustrative values based on established theoretical models).

| Parameter | Value | Unit | Significance |

| Energy of HOMO | -5.85 | eV | Indicates electron-donating capability |

| Energy of LUMO | -1.98 | eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 3.87 | eV | Relates to electronic excitability and conductivity |

| Dipole Moment | ~0 | Debye | Reflects the high symmetry of the molecule |

Visualization of Key Concepts

Caption: Molecular structure of this compound.

Caption: Computational workflow for electronic structure analysis.

Caption: Simplified Molecular Orbital (MO) energy level diagram.

Conclusion and Future Outlook

Theoretical studies provide indispensable insights into the electronic structure of this compound, revealing a molecule whose properties are dominated by the interplay between its sulfur-rich periphery and its aromatic core. The significant contribution of sulfur p-orbitals to the HOMO makes it an excellent electron donor and a redox-active component, which are critical features for its application in conductive materials.

Future research will likely focus on multi-scale modeling, bridging the gap between the electronic properties of a single BTT molecule and the bulk properties of the materials it forms. Investigating the electronic structure of BTT when adsorbed onto metal or semiconductor surfaces is crucial for designing more efficient molecular electronic devices. Furthermore, theoretical modeling of BTT-based polymers and MOFs will be essential to predict and tailor their band structures for specific applications in catalysis, gas storage, and electronics.

References

-

Arumugam, K., Shaw, M. C., Chandrasekaran, P., Villagrán, D., Gray, T. G., Mague, J. T., & Donahue, J. P. (2009). Synthesis, structures, and properties of 1,2,4,5-benzenetetrathiolate linked group 10 metal complexes. Inorganic Chemistry, 48(22), 10591–10607. [Link]

-

Arumugam, K., Shaw, M. C., Chandrasekaran, P., Villagrán, D., Gray, T. G., Mague, J. T., & Donahue, J. P. (2009). Synthesis, structures, and properties of 1,2,4,5-benzenetetrathiolate linked group 10 metal complexes. PubMed.[Link]

-

Kim, T., Liu, Z.-F., Lee, C., Neupane, K. R., Jayasekera, T., & Kim, Y. (2011). Benzenedithiol: A Broad-Range Single-Channel Molecular Conductor. ACS Publications.[Link]

-

Hoggett, S., Weare, W. J., Argent, S. P., Khlobystov, A. N., & Brown, P. D. (2024). Benzene-1,2,4,5-tetrol. National Institutes of Health (NIH).[Link]

-

Gray, T. G., & Donahue, J. P. (2021). Open-Ended Metallodithiolene Complexes with the 1,2,4,5-Tetrakis(diphenylphosphino)benzene Ligand: Modular Building Elements for the Synthesis of Multimetal Complexes. PubMed Central.[Link]

-

Hoggett, S., Weare, W. J., Argent, S. P., Khlobystov, A. N., & Brown, P. D. (2024). Benzene-1,2,4,5-tetrol. ResearchGate.[Link]

-

DrBenC. (2020, May 21). Molecular Orbital (MO) Theory - Visualizing Orbitals using Computational Chemistry (Part Three). YouTube.[Link]

-

Ashenhurst, J. (2017, May 5). The Pi Molecular Orbitals of Benzene. Master Organic Chemistry.[Link]

-

Chad's Prep. (2021, March 1). 17.4 Pi Molecular Orbitals of Benzene | Organic Chemistry. YouTube.[Link]

Sources

- 1. CAS 20133-21-5: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, structures, and properties of 1,2,4,5-benzenetetrathiolate linked group 10 metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Computational Modeling of 1,2,4,5-Benzenetetrathiol Molecular Orbitals

Introduction: The Scientific Imperative for Modeling 1,2,4,5-Benzenetetrathiol

This compound is a molecule of significant interest in materials science and molecular electronics.[1][2] Its structure, featuring a rigid benzene core functionalized with four thiol groups, makes it an exceptional building block for creating conductive polymers, metal-organic frameworks (MOFs), and self-assembled monolayers on metal surfaces.[1][3][4] The thiol groups can form strong bonds with metal ions and surfaces, creating ordered structures with tailored electronic properties.[2][5]

The electronic behavior of materials derived from this molecule is fundamentally governed by its molecular orbitals—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6] The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, dictates the molecule's reactivity, stability, and electronic transport properties.[7][8] A smaller gap generally implies higher reactivity and greater potential for charge transport, making it a crucial parameter for designing novel electronic materials.[6][7]

This guide provides a comprehensive, technically-grounded framework for the computational modeling of this compound's molecular orbitals. We will move beyond a simple recitation of steps to explain the critical reasoning behind methodological choices, ensuring a robust and reproducible computational protocol.

Pillar 1: Theoretical Foundation for Molecular Orbital Analysis

Molecular Orbital (MO) theory posits that atomic orbitals combine to form molecular orbitals that extend over the entire molecule.[9][10][11] These orbitals are mathematical functions that describe the wave-like behavior of an electron in a molecule.[12] Electrons fill these orbitals according to the Aufbau principle and Hund's rule, starting from the lowest energy level.[9][10]

-

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It can be thought of as the valence band maximum in semiconductors and often acts as an electron donor.[6]

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital devoid of electrons. It can be considered the conduction band minimum and acts as an electron acceptor.[6]

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's electronic excitability and kinetic stability.[8]

Computational chemistry provides the tools to solve the Schrödinger equation approximately for multi-electron systems, allowing us to calculate the energies and shapes of these molecular orbitals.[12][13]

Pillar 2: Methodological Strategy — A Self-Validating Workflow

Our approach is grounded in Density Functional Theory (DFT), a quantum mechanical modeling method that has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency.[14]

The Causality Behind Our Choices

1. Why Density Functional Theory (DFT)? For a molecule like this compound, DFT provides a robust theoretical framework. Unlike the simpler Hartree-Fock (HF) method, which neglects the intricate details of electron correlation, DFT accounts for it by using a functional of the electron density.[13][15][16] This inclusion is critical for accurately describing the electronic structure of π-conjugated systems and molecules containing second-row elements like sulfur. While more complex methods like Coupled Cluster (CCSD(T)) exist, they are computationally prohibitive for routine analysis of molecules this size. DFT offers the optimal compromise.[17]

2. Selecting the Functional: B3LYP We will employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is one of the most widely used and extensively benchmarked functionals in chemistry.[14][18] It mixes a portion of the exact Hartree-Fock exchange with DFT exchange and correlation, which often corrects for some of the inherent self-interaction errors in pure DFT functionals, leading to more accurate predictions of molecular geometries and orbital energies for a wide range of organic molecules.[17]

3. The Critical Role of the Basis Set for Sulfur The choice of basis set is paramount for achieving chemical accuracy, especially for sulfur-containing compounds. A basis set is a set of mathematical functions used to build the molecular orbitals.

-

Pople-style Basis Set (6-311+G(d,p)): We select this basis set for its comprehensive nature.

-

6-311G: This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is represented by three separate functions, allowing for greater flexibility in describing electron distribution.

-

+: The plus sign indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These are large, spread-out functions essential for accurately modeling systems with lone pairs or anions, which is directly relevant to the thiol groups.

-

(d,p): These are polarization functions. The 'd' on heavy atoms and 'p' on hydrogen atoms allow orbitals to change shape and "polarize" in the anisotropic environment of a molecule. For sulfur, a second-row element, d-type polarization functions are non-negotiable for correctly describing its bonding.[19][20][21][22] Studies have consistently shown the importance of tight d functions for sulfur.[20][21][23]

-

Visualization of the Computational Workflow

The entire computational process follows a logical sequence to ensure the final results are derived from a physically meaningful molecular state.

Caption: Relationship between theory, methods, and results.

Conclusion and Outlook

This guide has detailed a robust and scientifically defensible protocol for the computational modeling of this compound's molecular orbitals. By grounding our choices in established theory—selecting DFT with the B3LYP functional and an appropriate sulfur-aware basis set like 6-311+G(d,p)—we establish a self-validating workflow that yields reliable insights into the molecule's electronic structure.

The calculated HOMO-LUMO gap and the spatial characteristics of these frontier orbitals provide a powerful predictive tool for researchers in materials science and drug development. These computational results can guide the rational design of new materials with optimized electronic properties and help elucidate reaction mechanisms at the molecular level.

References

-

RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. Retrieved from [Link]

-

Wikipedia. (2023). Gaussian (software). Retrieved from [Link]

-

Marenich, A. V., et al. (2009). Basis Set Requirements for Sulfur Compounds in Density Functional Theory. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

University of Calgary. (n.d.). Molecular Orbital Theory Summary. UCalgary Chemistry Textbook. Retrieved from [Link]

-

Sumble. (2025). What is Gaussian? Competitors, Complementary Techs & Usage. Retrieved from [Link]

-

Oregon State University. (n.d.). Gaussian | Technology. Retrieved from [Link]

-

Chemist Wizards. (n.d.). Gaussian Software. Retrieved from [Link]

-

VeloxChem. (n.d.). Interactive Visualization of Molecular Orbitals. Retrieved from [Link]

-

American Chemical Society. (n.d.). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. ACS Publications. Retrieved from [Link]

-

Pablo, D. (2004). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. PubMed. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 3: Visualizing Molecular Orbitals with Avogadro and Orca. Retrieved from [Link]

-

Le, A. (2022). Visualizing molecular orbitals. Retrieved from [Link]

-

YouTube. (2022). Generating and Visualizing Molecular Orbitals using ORCA & Avogadro software. Retrieved from [Link]

-

Miller, S. J., et al. (2015). Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. Journal of the American Chemical Society. Retrieved from [Link]

-

Wikipedia. (2023). Molecular orbital. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 2.2: Molecular Orbital (MO) Theory (Review). Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Origins of the photoinitiation capacity of aromatic thiols as photoinitiatiors: a computational study. Retrieved from [Link]

-

ResearchGate. (2018). Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets | Request PDF. Retrieved from [Link]

-

Purdue University. (n.d.). Molecular Orbital Theory. Retrieved from [Link]

-

ResearchGate. (2016). What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms?. Retrieved from [Link]

-

Trinity College Dublin. (n.d.). An introduction to Molecular Orbital Theory. Retrieved from [Link]

-

LOUIS Sandbox. (n.d.). Molecular Orbital Theory. Retrieved from [Link]

-

Solubility of Things. (n.d.). Ab Initio Methods and Hartree-Fock Theory. Retrieved from [Link]

-

Wikipedia. (2023). Hartree–Fock method. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Hartree–Fock Method | Coordination Chemistry. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis, Structures, and Properties of 1,2,4,5-Benzenetetrathiolate Linked Group 10 Metal Complexes | Request PDF. Retrieved from [Link]

-

Quantum Kanada. (n.d.). Hartree-Fock Method for finding new molecules and how it scales. Retrieved from [Link]

-

Donahue, J. P., et al. (2009). Synthesis, structures, and properties of 1,2,4,5-benzenetetrathiolate linked group 10 metal complexes. PubMed. Retrieved from [Link]

-

IFSC/USP. (n.d.). The Hartree-Fock Method. Retrieved from [Link]

-

Rowley, C. N., & Keillor, J. W. (2013). Range-Separated DFT Functionals are Necessary to Model Thio-Michael Additions. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

Hoggett, S., et al. (2024). Benzene-1,2,4,5-tetrol. PMC - NIH. Retrieved from [Link]

-

Shayan, K., & Nowroozi, A. (2018). DFT and TD-DFT study of the enol and thiol tautomers of 3-thioxopropanal in the ground and first singlet excited states. Journal of Theoretical and Computational Chemistry. Retrieved from [Link]

-

MDPI. (2024). Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives. Retrieved from [Link]

-

Wikipedia. (2023). HOMO and LUMO. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures. Retrieved from [Link]

-

PubMed Central. (2021). Open-Ended Metallodithiolene Complexes with the 1,2,4,5-Tetrakis(diphenylphosphino)benzene Ligand: Modular Building Elements for the Synthesis of Multimetal Complexes. Retrieved from [Link]

-

ResearchGate. (2005). Benzene Thiol molecules between two gold contacts. Retrieved from [Link]

-

OUCI. (n.d.). Tuning the HOMO-LUMO gap of polycyclic conjugated molecules using benzo-annelation strategy. Retrieved from [Link]

-

ResearchGate. (n.d.). HOMO and LUMO level positions and energy gap (in eV), for the benzene.... Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Benzene-1,2,4,5-tetrol. Retrieved from [Link]

-

Maiti, S. R. (2020). Introduction to computational modelling: part 1 (Molecular Orbitals). Retrieved from [Link]

-

YouTube. (2025). Generating Molecular Orbitals With Software | A Hand Wavy Guide. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 20133-21-5: this compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, structures, and properties of 1,2,4,5-benzenetetrathiolate linked group 10 metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 7. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 9. Molecular Orbital Theory Summary - UCalgary Chemistry Textbook [chem-textbook.ucalgary.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Molecular Orbital Theory [chemed.chem.purdue.edu]

- 12. Molecular orbital - Wikipedia [en.wikipedia.org]

- 13. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. ifsc.usp.br [ifsc.usp.br]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

The Synthesis of 1,2,4,5-Benzenetetrathiol: A Technical Guide for Advanced Research

An In-depth Exploration of the Discovery and Historical Synthesis of a Key Building Block in Materials Science and Drug Development

Introduction: The Pivotal Role of 1,2,4,5-Benzenetetrathiol

This compound, also known as 1,2,4,5-tetramercaptobenzene, is a highly functionalized aromatic compound that has garnered significant interest across various scientific disciplines. Its unique molecular architecture, featuring a rigid benzene core symmetrically substituted with four thiol groups, makes it an exceptional building block in materials science and a molecule of interest in medicinal chemistry. The thiol functionalities serve as versatile handles for constructing complex supramolecular structures and as potent ligands for a wide array of metal ions.

This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of this compound. It is designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of the key synthetic strategies, detailed experimental protocols, and the critical parameters that govern the successful preparation of this important compound.

Historical Perspective: The Emergence of a Versatile Thiol

While the precise first synthesis of this compound is not prominently documented in early chemical literature, its development is intrinsically linked to the broader history of aromatic thiol synthesis. Early methods for preparing aromatic thiols often involved harsh reaction conditions and were limited in scope. However, the increasing demand for novel materials with tailored electronic and structural properties in the 20th century spurred the development of more sophisticated and reliable synthetic routes to poly-thiolated aromatic compounds.

The most significant advancements in the synthesis of this compound have centered on two primary strategies: the nucleophilic aromatic substitution of polyhalogenated benzenes and the reductive cleavage of protected tetrathioether precursors. These approaches have been refined over time to improve yields, enhance purity, and avoid the use of hazardous reagents.

Key Synthetic Strategies: A Comparative Overview

The synthesis of this compound is most commonly achieved through a two-step process involving the initial preparation of a stable thioether precursor, followed by its reductive cleavage to yield the desired tetrathiol. This strategy is favored due to the high air-sensitivity of the final product, which makes its direct synthesis and isolation challenging.

Nucleophilic Aromatic Substitution on Polyhalogenated Benzenes

A prevalent method for introducing thiol functionalities onto an aromatic ring is through nucleophilic aromatic substitution (SNAr).[1] In this approach, a polyhalogenated benzene, such as 1,2,4,5-tetrachlorobenzene or 1,2,4,5-tetrafluorobenzene, is treated with a thiolating agent.

-

From 1,2,4,5-Tetrachlorobenzene: The reaction of 1,2,4,5-tetrachlorobenzene with an alkali metal alkylmercaptide, such as sodium ethylmercaptide, in a polar aprotic solvent like N,N-dimethylacetamide (DMAC) or hexamethylphosphoramide (HMPA), yields the corresponding 1,2,4,5-tetrakis(alkylthio)benzene.[2]

-

From 1,2,4,5-Tetrafluorobenzene: The use of 1,2,4,5-tetrafluorobenzene as a starting material is advantageous due to the high electronegativity of the fluorine atoms, which activates the benzene ring for nucleophilic attack.[1] The reaction with an alkali metal methylmercaptide in a suitable solvent can proceed efficiently to give the tetrakis(methylthio)benzene intermediate.[1]

Reductive Cleavage of Tetrathioethers

The tetrathioether precursors synthesized via SNAr are stable and can be stored for extended periods. The final step to obtain this compound is the reductive cleavage of the carbon-sulfur bonds of the thioether groups. This is typically accomplished using a strong reducing agent.

A highly effective and widely cited method involves the use of an alkali metal in a suitable solvent. For instance, the reduction of 1,2,4,5-tetrakis(ethylthio)benzene with lithium metal in n-propylamine has been reported to produce this compound in high yield.[2][3] Other reducing systems, such as sodium in liquid ammonia, have also been employed for the cleavage of tetrakis(methylthio)benzene.[1]

Alternative Synthetic Routes

An alternative pathway to this compound that avoids the use of polyhalogenated precursors starts from 2,5-dihydroxy-1,4-benzoquinone. This method involves a substitution reaction followed by reductive acetylation to generate an intermediate that can be subsequently converted to the tetrathiol.[1] This approach is noteworthy for its use of less hazardous reagents.

Data Presentation: Comparison of Synthetic Routes

| Starting Material | Key Reagents and Conditions | Intermediate | Final Product Yield | Reference |

| 1,2,4,5-Tetrachlorobenzene | 1. Sodium ethylmercaptide in DMAC, 160-165°C, 18h2. Lithium in n-propylamine | 1,2,4,5-Tetrakis(ethylthio)benzene | High | [2] |

| 1,2,4,5-Tetrafluorobenzene | 1. Alkali metal methylmercaptide in DMI or HMPA2. Sodium in liquid ammonia | 1,2,4,5-Tetrakis(methylthio)benzene | Not specified | [1] |

| 2,5-Dihydroxy-1,4-benzoquinone | Substitution and reductive acetylation | Protected tetra(thioacetate) derivative | Not specified | [1] |

Experimental Protocols: A Step-by-Step Guide

The following is a detailed, two-step experimental protocol for the synthesis of this compound via the reductive cleavage of 1,2,4,5-tetrakis(ethylthio)benzene, a method known for its high yield and reliability.[2]

Part 1: Synthesis of 1,2,4,5-Tetrakis(ethylthio)benzene

Materials:

-

1,2,4,5-Tetrachlorobenzene

-

Sodium metal

-

Ethanol

-

Ethanethiol

-

N,N-Dimethylacetamide (DMAC)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

Acetone

-

Methanol

-

2-Propanol

Procedure:

-

Preparation of Sodium Ethylmercaptide: In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 30.5 g (1.3 mol) of sodium metal in 500 ml of ethanol. Cool the solution to 0-5°C and slowly add 93.0 g (1.5 mol) of ethanethiol. After the addition is complete, reflux the reaction mixture for one hour.

-

Nucleophilic Aromatic Substitution: To the refluxing solution of sodium ethylmercaptide, add a solution of 64.8 g (0.3 mol) of 1,2,4,5-tetrachlorobenzene in 300 ml of DMAC.

-

Reaction and Workup: Slowly remove the volatile components by distillation, maintaining the reaction temperature at 160-165°C for 18 hours. After cooling, pour the reaction mixture onto 900 ml of an ice-water mixture.

-

Extraction and Purification: Extract the aqueous mixture twice with diethyl ether. Wash the combined ether extracts with brine and dry over anhydrous sodium sulfate. Remove the solvent in vacuo.

-

Recrystallization: Recrystallize the crude residue from acetone-methanol followed by 2-propanol to yield 1,2,4,5-tetrakis(ethylthio)benzene as white crystals (33 g, 35% yield).

Characterization of 1,2,4,5-Tetrakis(ethylthio)benzene:

-

Melting Point: 65-67°C[2]

-

1H NMR (CDCl3): δ 1.36 (t, 12H, methyl), 2.96 (q, 8H, methylene), 7.22 (s, 2H, aromatic)[2]

-

Elemental Analysis (Calcd. for C14H22S4): C, 52.78; H, 6.96; S, 40.26. (Found): C, 52.99; H, 6.63; S, 40.00[2]

Part 2: Synthesis of this compound (Reductive Cleavage)

Materials:

-

1,2,4,5-Tetrakis(ethylthio)benzene

-

Lithium metal

-

n-Propylamine

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a flask under a nitrogen atmosphere, dissolve a known quantity of 1,2,4,5-tetrakis(ethylthio)benzene in n-propylamine.

-

Reductive Cleavage: Add small pieces of lithium metal to the stirred solution. The reaction is exothermic and the solution will turn a dark color. Continue stirring until the reaction is complete (monitoring by TLC is recommended).

-

Quenching and Acidification: Carefully quench the reaction by the slow addition of water. Acidify the mixture with concentrated hydrochloric acid to protonate the tetrathiolate salt.

-

Extraction and Isolation: Extract the aqueous mixture with diethyl ether. Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Final Product: Remove the solvent under reduced pressure to obtain this compound. Due to its sensitivity to air, it is recommended to use the product immediately or store it under an inert atmosphere.

Mandatory Visualization

Caption: Synthetic pathway for this compound.

Conclusion: A Foundation for Future Innovation

The synthesis of this compound, refined over decades of research, provides a reliable and high-yield pathway to a crucial building block for advanced materials. The two-step approach, involving the formation of a stable tetrathioether precursor followed by reductive cleavage, offers a practical solution to handle the air-sensitive nature of the final product. Understanding the historical development and the nuances of the various synthetic strategies is paramount for researchers aiming to utilize this versatile molecule in the design and creation of novel conductive polymers, metal-organic frameworks, and potentially new therapeutic agents. This guide serves as a comprehensive resource to facilitate such endeavors, providing both the theoretical foundation and the practical protocols necessary for success in the laboratory.

References

-

Odorisio, P. A., Pastor, S. D., Spivack, J. D., & Rodebaugh, R. K. (1982). 1,2,4,5-TETRAMERCAPTOBENZENE. A Facile Route to the Benzo[1,2-d: 4,5-d']bis[1][3]dithiole Ring System. Phosphorus and Sulfur and the Related Elements, 13(3), 309-313.

-

Taylor & Francis Online. (1982). 1,2,4,5-TETRAMERCAPTOBENZENE. A Facile Route to the Benzo[1,2-d: 4,5-d']bis[1][3]dithiole Ring System. Retrieved from [Link]

Sources

solubility and solvent effects on 1,2,4,5-Benzenetetrathiol

An In-Depth Technical Guide to the Solubility and Solvent Effects of 1,2,4,5-Benzenetetrathiol for Advanced Research Applications

Executive Summary

This compound is a pivotal building block in materials science, prized for its rigid aromatic core and four reactive thiol groups. Its primary applications lie in the synthesis of advanced materials such as conductive polymers, metal-organic frameworks (MOFs), and porous organic polymers, where it functions as a potent ligand for metal ions.[1][2][3] Despite its utility, its practical application is often hampered by challenges related to its limited solubility and sensitivity to air. This guide provides a comprehensive analysis of the solubility of this compound, grounded in theoretical principles and practical, field-proven insights. We will explore the physicochemical properties of the molecule, predict its behavior in various solvent classes, detail a robust protocol for experimental solubility determination, and discuss the critical influence of solvent choice on its reactivity and use in materials synthesis.

Core Concepts: Understanding this compound

A thorough understanding of the molecule's intrinsic properties is fundamental to predicting and controlling its solubility.

Physicochemical Identity

This compound is a unique molecule characterized by a nonpolar benzene ring and four polar, acidic thiol functional groups. This duality is the primary driver of its complex solubility behavior.

| Property | Value | Source |

| CAS Number | 20133-21-5 | [1][4][5] |

| Molecular Formula | C₆H₆S₄ | [1][4][5] |

| Molecular Weight | ~206.4 g/mol | [1][4] |

| Structure | Benzene ring with thiol (-SH) groups at the 1,2,4,5 positions | [1] |

| Hydrogen Bond Donors | 4 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Predicted logP (XLogP3) | 2.5 | [4] |

Significance in Modern Research

The tetrathiol's structure is uniquely suited for creating highly ordered, functional materials. The four thiol groups act as strong, coordinating ligands for a wide array of metal ions, enabling the self-assembly of complex, porous frameworks (MOFs) with tailored electronic and structural properties.[1][2] Furthermore, its redox-active nature, where the ligand itself can participate in electron transfer, is crucial for developing novel conductive materials and potential applications in energy storage, such as lithium-metal batteries.[1]

Critical Handling and Stability Considerations

A crucial experimental reality is the air-sensitivity of the thiol groups, which are susceptible to oxidation, leading to the formation of disulfide bonds. This process can cause unwanted polymerization and significantly alter solubility. Consequently, this compound is often generated in situ from a more stable, protected thioether precursor via reductive cleavage.[1][2] All handling and solubility experiments must be conducted under an inert atmosphere (e.g., nitrogen or argon) to ensure chemical integrity.

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay between its molecular structure and the physicochemical properties of the solvent.

Beyond "Like Dissolves Like"

The principle of "like dissolves like" provides a starting point.[6] However, for a molecule with distinct polar (four -SH groups) and nonpolar (benzene ring) regions, a more nuanced approach is required. Solubility is maximized in solvents that can effectively solvate both parts of the molecule.

-

Polar Interactions : The four thiol groups can act as hydrogen bond donors to solvate with acceptor atoms (like oxygen or nitrogen) in the solvent.

-

Nonpolar Interactions : The aromatic ring can engage in favorable π-π stacking or van der Waals interactions with nonpolar or aromatic solvents.

Key Solvent Parameters

To predict solubility, we must consider several quantitative solvent properties:

-

Polarity & Dielectric Constant : High-polarity solvents are better at stabilizing the dipole moments of the C-S and S-H bonds.

-

Hydrogen Bonding Capability : Solvents are classified as hydrogen bond donors (HBD), acceptors (HBA), or both. Solvents with strong HBA character (e.g., DMSO, DMF) are expected to be effective by interacting with the acidic thiol protons.

-

Acidity/Basicity : Basic solvents (e.g., pyridine, amines) can do more than just solvate; they can deprotonate the thiol groups to form the corresponding tetrathiolate anion. This ionic species is significantly more soluble in polar solvents than its neutral precursor. This is a prime example of a solvent effect that is chemical in nature.

Predicting Solubility Across Solvent Classes

Based on the principles above, we can forecast the utility of different solvent types for dissolving this compound.

Aprotic Polar Solvents (High Potential)

This class is often the most effective for general-purpose dissolution without chemical modification.

-

Examples : Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF).

-

Causality : These solvents are strong hydrogen bond acceptors and have high polarity, allowing them to effectively solvate the thiol groups.[7][8] THF, being less polar, may require heating to achieve significant solubility, a technique used for the analogous benzene-1,2,4,5-tetrol.[3]

Protic Solvents (Variable)

-

Examples : Water, Methanol, Ethanol.

-

Causality : While these solvents can both donate and accept hydrogen bonds, the large, nonpolar benzene core introduces significant hydrophobicity, likely leading to poor solubility in water. Short-chain alcohols (methanol, ethanol) may offer moderate solubility due to their alkyl chains providing some nonpolar character.

Nonpolar Solvents (Low Potential)

-

Examples : Hexane, Toluene, Dichloromethane (DCM).

-

Causality : These solvents lack the ability to form hydrogen bonds, and their low polarity is insufficient to overcome the strong intermolecular hydrogen bonding between the tetrathiol molecules themselves. While toluene and DCM might show minimal solubility due to interactions with the benzene ring, they are generally poor choices.

Basic / Reactive Solvents (High Potential via Chemical Reaction)

-

Examples : Pyridine, Triethylamine (TEA), Dimethylacetamide (DMAc).

-

Causality : These solvents function as bases, deprotonating the acidic thiols (pKa ~6-8) to form the highly polar and much more soluble 1,2,4,5-benzenetetrathiolate salt. This is a critical technique used in synthesis, where reductive cleavage of precursors is often performed in basic solvents like pyridine or DMAc to solubilize the resulting thiolate.[2]

Summary Table of Predicted Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interaction Mechanism |

| Aprotic Polar | DMSO, DMF, THF | High to Moderate | Hydrogen bond acceptance, dipole-dipole |

| Protic Polar | Water, Ethanol | Low to Moderate | Hydrogen bonding (counteracted by hydrophobicity) |

| Nonpolar | Hexane, Toluene | Very Low | Van der Waals forces |

| Basic (Reactive) | Pyridine, Amines | Very High (as thiolate) | Deprotonation (acid-base reaction) |

Experimental Protocol: Gravimetric Solubility Determination

To move from prediction to quantitative data, a robust experimental protocol is essential. This method is designed to be self-validating by ensuring equilibrium is reached. All steps must be performed in a glovebox or using Schlenk line techniques under an inert atmosphere.

Workflow for Solubility Screening

The following diagram outlines a systematic approach to determining solubility.

Caption: Experimental workflow for determining solubility.

Step-by-Step Gravimetric Protocol

Objective: To quantitatively determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Anhydrous, degassed solvents of interest

-

2 mL glass vials with PTFE-lined screw caps

-

Analytical balance (± 0.1 mg)

-

Calibrated positive-displacement micropipettes

-

Vortex mixer and/or orbital shaker

-

Centrifuge (optional)

-

Vacuum oven or high-vacuum line

Procedure:

-

Preparation (Inert Atmosphere): a. Pre-weigh and label several 2 mL vials. b. Add approximately 20-30 mg of this compound to each vial. The key is to ensure an excess of solid will remain after equilibration. Record the exact mass if needed for mass balance, but it is not required for the final calculation. c. Using a calibrated micropipette, add exactly 1.00 mL of the degassed solvent to each vial. d. Immediately cap the vials tightly.

-

Equilibration: a. Place the vials on an orbital shaker or vortex periodically. b. Maintain a constant temperature (e.g., 25.0 °C) for at least 24 hours. This extended time is crucial to ensure the system reaches equilibrium. A shorter time may result in an underestimation of solubility.

-

Sample Collection: a. After equilibration, let the vials stand for 1-2 hours to allow the excess solid to settle. If solids remain suspended, centrifuge the vials at low speed for 5 minutes. b. Carefully uncap a vial. Using a clean, calibrated micropipette, withdraw a precise aliquot (e.g., 0.500 mL) of the clear supernatant, taking care not to disturb the solid at the bottom. c. Dispense this aliquot into a pre-weighed vial (record this tare weight, W_vial).

-

Solvent Evaporation and Measurement: a. Place the vial containing the supernatant in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or connect to a high-vacuum line until the solvent is completely removed and a dry solid residue remains. b. Allow the vial to cool to room temperature inside a desiccator before weighing. c. Weigh the vial containing the dried solute (W_final).

-

Calculation: a. Calculate the mass of the dissolved solid (m_solute): m_solute = W_final - W_vial b. Calculate the solubility in mg/mL: Solubility (mg/mL) = m_solute / Volume of aliquot (mL)

Solvent Effects on Reactivity and Applications

The choice of solvent extends beyond mere dissolution; it fundamentally influences the reactivity of this compound and the outcome of material synthesis.

Modulating Nucleophilicity for Synthesis

In organic synthesis, the thiol groups can act as nucleophiles.

-

In aprotic polar solvents (DMF, DMSO), the bare, un-solvated thiolate anion (if generated with a base) is a potent nucleophile.

-

In protic solvents (alcohols), the thiolate anion is heavily solvated by hydrogen bonds, which blunts its nucleophilicity. Therefore, for reactions requiring high nucleophilicity, a polar aprotic solvent is the superior choice.

Directing Self-Assembly in MOF Synthesis

When synthesizing MOFs, the solvent plays multiple roles: it dissolves the tetrathiol ligand and the metal salt, mediates their interaction, and can even become part of the final framework structure.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzene-1,2,4,5-tetrol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzene-1,2,4,5-tetrathiol|lookchem [lookchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 溶剂混溶性表 [sigmaaldrich.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. ce.sysu.edu.cn [ce.sysu.edu.cn]

A Comprehensive Technical Guide to Quantum Chemical Calculations for 1,2,4,5-Benzenetetrathiol

Abstract

This technical guide provides a comprehensive framework for performing accurate quantum chemical calculations on 1,2,4,5-benzenetetrathiol. This molecule is a significant building block in materials science, particularly for the development of conductive polymers and metal-organic frameworks (MOFs).[1] A thorough understanding of its electronic and structural properties at the quantum mechanical level is crucial for the rational design of novel materials with tailored functionalities. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in applying computational chemistry to elucidate the properties of sulfur-containing aromatic compounds. We will delve into the selection of appropriate theoretical methods and basis sets, outline a step-by-step protocol for calculations, and discuss the analysis of the resulting data. While direct and extensive experimental data on the electronic structure of isolated this compound is limited due to its air-sensitivity, this guide establishes a robust computational methodology based on best practices for analogous systems.[1]

Introduction: The Significance of this compound and the Role of Quantum Chemistry

This compound is an organosulfur compound featuring a benzene ring substituted with four thiol (-SH) groups.[2] These thiol groups are potent ligands for a variety of metal ions, making this molecule a versatile precursor for coordination polymers and MOFs with interesting electronic and structural properties.[1] The arrangement of the thiol groups on the benzene backbone provides a rigid and well-defined geometry for the construction of extended networks.

Quantum chemical calculations offer a powerful lens through which to investigate the intrinsic properties of this compound. These in silico methods allow for the determination of:

-

Molecular Geometry: Predicting accurate bond lengths, bond angles, and dihedral angles in the ground state.

-

Electronic Structure: Understanding the distribution of electrons, the energies of molecular orbitals (such as the HOMO and LUMO), and the molecular electrostatic potential.

-

Vibrational Frequencies: Simulating infrared (IR) and Raman spectra to aid in the experimental characterization of the molecule and its derivatives.

-

Reactivity Indices: Predicting sites of electrophilic and nucleophilic attack, and estimating the molecule's overall reactivity.

This guide will provide a detailed workflow for obtaining these properties using widely accepted computational chemistry techniques.

Foundational Theory: Selecting the Right Computational Tools

The accuracy of quantum chemical calculations is critically dependent on the choice of the theoretical method and the basis set. For a molecule like this compound, which contains second-row elements (sulfur), careful consideration of these choices is paramount.

Density Functional Theory (DFT) as the Method of Choice

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost. Several DFT functionals have shown good performance for organosulfur compounds. For this guide, we recommend the following:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most widely used and has a long track record of providing reliable results for a broad range of organic molecules.[3][4]

-

M06-2X: This meta-hybrid GGA functional often provides improved accuracy for non-covalent interactions and thermochemistry, which can be relevant when studying intermolecular interactions involving this compound.[1]

Benchmarking against experimental data, when available, is always the best practice for selecting a functional. However, in its absence, B3LYP provides a robust starting point.

The Importance of a Suitable Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. For sulfur-containing molecules, it is crucial to use basis sets that can accurately describe the electronic structure of the sulfur atoms, including their valence and polarization properties. We recommend the following Pople-style basis sets:

-

6-31+G(d,p): This basis set includes diffuse functions (+) on heavy atoms, which are important for describing the lone pairs on sulfur, and polarization functions (d on heavy atoms, p on hydrogen) to allow for more flexibility in the orbital shapes.[3]

-

6-311+G(d,p): This is a larger and more flexible basis set that can provide improved accuracy, albeit at a higher computational cost.

For high-accuracy calculations, correlation-consistent basis sets, such as aug-cc-pVDZ or aug-cc-pVTZ, can also be employed. These are generally more computationally demanding but can offer superior results, especially when studying excited states or reaction mechanisms.

Experimental Protocol: A Step-by-Step Computational Workflow

This section outlines a detailed, step-by-step methodology for performing quantum chemical calculations on this compound.

Step 1: Building the Initial Molecular Structure

-

Construct the Molecule: Use a molecular building software (e.g., Avogadro, GaussView, ChemDraw) to construct the 3D structure of this compound.

-

Initial Geometry: An excellent starting point for the geometry can be derived from the crystal structure of the analogous molecule, benzene-1,2,4,5-tetrol, by replacing the oxygen atoms with sulfur atoms and adjusting the S-H bond lengths to approximately 1.34 Å.[5][6]

-

Pre-optimization: Perform a quick molecular mechanics optimization (e.g., using the UFF or MMFF94 force field) to obtain a reasonable initial geometry and remove any steric clashes.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the minimum energy structure of the molecule.

-

Input File Preparation: Create an input file for your quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).

-

Keyword Specification: Specify the following keywords in your input file:

-

#p B3LYP/6-31+G(d,p) Opt (for Gaussian)

-

This specifies the B3LYP functional with the 6-31+G(d,p) basis set and requests a geometry optimization.

-

-

Execution: Run the calculation. The software will iteratively adjust the molecular geometry to minimize the total energy.

-

Convergence Check: Ensure the optimization has converged successfully by checking the output file for the convergence criteria (typically related to the forces on the atoms and the change in energy between steps).

Step 3: Vibrational Frequency Analysis

Frequency calculations are essential for two primary reasons: to confirm that the optimized geometry is a true minimum on the potential energy surface and to obtain the theoretical vibrational spectrum.

-

Input File Preparation: Use the optimized geometry from the previous step as the input for a frequency calculation.

-

Keyword Specification:

-

#p B3LYP/6-31+G(d,p) Freq (for Gaussian)

-

-

Execution: Run the calculation.

-

Analysis of Results:

-

Imaginary Frequencies: Check the output for imaginary frequencies. A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry should be re-optimized.

-

Vibrational Spectra: The output will contain the calculated vibrational frequencies and their corresponding IR and Raman intensities. This data can be used to simulate the theoretical spectra, which can be compared with experimental data for validation.

-

Step 4: Electronic Structure Analysis

Once a stable, optimized geometry is obtained, a wealth of information about the electronic structure of this compound can be extracted.

-

Molecular Orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and electronic excitability.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution on the molecule's surface. The MEP is useful for predicting how the molecule will interact with other molecules, with red regions indicating areas of high electron density (nucleophilic) and blue regions indicating areas of low electron density (electrophilic).

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to gain deeper insights into the bonding and electronic structure, including atomic charges, hybridization, and delocalization of electron density.

Visualization of the Computational Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the quantum chemical calculation workflow for this compound.

Caption: A flowchart illustrating the key stages of a quantum chemical calculation for this compound.

Data Presentation: Key Computational Parameters and Expected Outcomes

The following table summarizes the recommended computational parameters and the key properties that can be obtained from the calculations.

| Parameter | Recommendation/Description | Significance |

| Software | Gaussian, ORCA, GAMESS, etc. | Choice depends on user preference and available resources. |

| Functional | B3LYP or M06-2X | Provides a good balance of accuracy and computational cost for organosulfur compounds. |

| Basis Set | 6-31+G(d,p) or 6-311+G(d,p) | Essential for accurately describing the electronic structure of sulfur. |

| Geometry Optimization | Find the lowest energy structure. | Provides accurate bond lengths, angles, and dihedrals for further analysis. |

| Frequency Analysis | Confirm a true minimum and obtain vibrational modes. | Validates the optimized structure and provides theoretical IR/Raman spectra. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and electronic excitation properties. |

| MEP Map | Visualization of the electrostatic potential on the molecular surface. | Predicts sites for intermolecular interactions and chemical reactions. |

| NBO Analysis | Provides detailed information on bonding and atomic charges. | Offers a deeper understanding of the electronic structure. |

Conclusion and Future Directions

This technical guide has provided a comprehensive and scientifically grounded workflow for performing quantum chemical calculations on this compound. By following the outlined protocols, researchers can obtain valuable insights into the structural and electronic properties of this important molecule, which can aid in the design and development of new materials.

Future computational studies could expand on this work by:

-

Investigating excited states: Using Time-Dependent DFT (TD-DFT) to predict the UV-Vis spectrum and understand the photophysical properties of this compound and its derivatives.

-

Modeling intermolecular interactions: Studying the formation of dimers and larger clusters to understand how intermolecular forces influence the properties of the bulk material.

-

Simulating chemical reactions: Investigating the reaction mechanisms of this compound in the formation of polymers and MOFs.

The methodologies presented here provide a solid foundation for these and other advanced computational investigations into the fascinating chemistry of this compound.

References

-

Donahue, J. P., et al. (2009). Synthesis, Structures, and Properties of 1,2,4,5-Benzenetetrathiolate Linked Group 10 Metal Complexes. Inorganic Chemistry, 48(22), 10591–10607. [Link]

-

Donahue, J. P., et al. (2009). Synthesis, structures, and properties of 1,2,4,5-benzenetetrathiolate linked group 10 metal complexes. PubMed, 19827821. [Link]

-

Donahue, J. P., et al. (2021). Open-Ended Metallodithiolene Complexes with the 1,2,4,5-Tetrakis(diphenylphosphino)benzene Ligand: Modular Building Elements for the Synthesis of Multimetal Complexes. PubMed Central, PMC8364123. [Link]

-

Weare, B. L., et al. (2024). Benzene-1,2,4,5-tetrol. IUCrData, 9(7). [Link]

-

Weare, B. L., et al. (2024). Benzene-1,2,4,5-tetrol. ResearchGate. [Link]

-

CD Bioparticles. This compound. [Link]

-

ChemRxiv. (2023). Computational Large-Scale Screening of Bioorthogonal 1,2,4,5-Tetrazine/trans-Cyclooctene Cycloadditions. [Link]

-

Singh, A., & Singh, S. B. (2014). Molecular structure, anharmonic vibrational analysis and electronic spectra of o-, m-, p- iodonitrobenzene using DFT calculation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 626-640. [Link]

-

Brand, C., et al. (2014). Signatures in Vibrational and Vibronic Spectra of Benzene Molecular Clusters. The Journal of Physical Chemistry A, 118(37), 8343–8354. [Link]

-

Moldoveanu, C., et al. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][5][7]triazoles. Molbank, 2024(2), M1815. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzene-1,2,4,5-tetrol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, structures, and properties of 1,2,4,5-benzenetetrathiolate linked group 10 metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Conductive Polymers from 1,2,4,5-Benzenetetrathiol

Introduction: The Promise of Poly(1,2,4,5-tetrathiobenzene) in Advanced Materials

Conductive polymers are a revolutionary class of organic materials that merge the electrical properties of metals with the processability and mechanical flexibility of plastics.[1] Among the diverse array of monomers utilized for their synthesis, 1,2,4,5-Benzenetetrathiol stands out as a unique building block for creating novel conductive polymers.[2] Its tetra-functional nature, with four thiol groups arrayed on a central benzene ring, offers the potential for extensive two-dimensional π-conjugation, a key factor for high electrical conductivity.[2]

This application note provides a comprehensive guide for researchers and materials scientists on the synthesis of a conductive polymer, hereafter referred to as poly(1,2,4,5-tetrathiobenzene), via chemical oxidative polymerization of this compound. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol for its synthesis and subsequent doping, and outline the essential characterization techniques to validate the polymer's structure and properties.

The resulting polymer, a sulfur-rich analogue of polyphenylene, is expected to exhibit significant electrical conductivity upon doping, making it a promising candidate for a wide range of applications, including:

-

Organic Electronics: As active materials in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells.

-

Energy Storage: As electrode materials in batteries and supercapacitors.

-

Sensors: As the sensing element in chemical and biological sensors.

-

Antistatic Coatings and EMI Shielding: To dissipate static charge and shield against electromagnetic interference.

This guide is designed to be a practical resource, providing not only the "how" but also the "why" behind the experimental procedures, empowering researchers to confidently synthesize and explore the potential of this exciting class of conductive polymers.

Chemical Structures and Reaction Pathway